5-Methyl-2-prop-1-en-2-ylpyridine
Description
5-Methyl-2-prop-1-en-2-ylpyridine (CAS: Not explicitly provided in evidence) is a pyridine derivative featuring a methyl group at the 5-position and a prop-1-en-2-yl (isopropenyl) group at the 2-position of the pyridine ring. Pyridine derivatives are critical in organic synthesis, pharmaceuticals, and materials science due to their electronic and steric properties. The isopropenyl group introduces allylic strain and enhances reactivity in cycloaddition or polymerization reactions, while the methyl group at the 5-position modulates steric hindrance and solubility . Although direct structural data for this compound are absent in the provided evidence, analogous pyridine derivatives (e.g., bromo-, methoxy-, and amino-substituted pyridines) highlight the importance of substituent positioning in dictating properties such as melting points, hydrogen-bonding capabilities, and crystallographic behavior .
Properties
CAS No. |
102879-27-6 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
5-methyl-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H11N/c1-7(2)9-5-4-8(3)6-10-9/h4-6H,1H2,2-3H3 |
InChI Key |
XNIIKXROZAQQKR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)C(=C)C |
Canonical SMILES |
CC1=CN=C(C=C1)C(=C)C |
Synonyms |
Pyridine, 5-methyl-2-(1-methylethenyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-prop-1-en-2-ylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-prop-1-en-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines with different functional groups.
Scientific Research Applications
5-Methyl-2-prop-1-en-2-ylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-prop-1-en-2-ylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity : The 2-position isopropenyl group in the target compound enhances allylic reactivity compared to propargyl or ester groups in analogues (e.g., prop-2-yn-1-ol derivatives), which favor click chemistry or ester hydrolysis .
Electronic Effects : Methoxy and bromo substituents (e.g., in 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol) induce electron-withdrawing effects, reducing pyridine’s basicity, whereas the methyl group in the target compound exerts a weaker electron-donating effect .
Hydrogen-Bonding Potential: Amino and carboxylic acid groups (e.g., 5-Amino-2-pyridinecarboxylic acid) facilitate supramolecular assembly via N–H⋯O or O–H⋯N interactions, whereas the target compound’s nonpolar substituents limit such interactions .
Crystallographic and Computational Insights
While crystallographic data for this compound are unavailable, studies on similar compounds reveal:
- SHELX Refinement : Pyridine derivatives with bulky substituents (e.g., isopropenyl) often require advanced refinement tools like SHELXL due to disorder in allylic groups .
- Hydrogen-Bonding Networks: Compounds with polar groups (e.g., amino, hydroxy) form intricate hydrogen-bonding patterns (e.g., graph sets R₂²(8)), whereas nonpolar derivatives like the target compound exhibit van der Waals-dominated packing .
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